3-Nitroazobenzene
Description
3-Nitroazobenzene is a nitro-substituted aromatic compound characterized by an azo (-N=N-) functional group and a nitro (-NO₂) group at the 3-position of the benzene ring. Nitroaromatic compounds are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing substituents, which modulate reactivity and stability .
Properties
IUPAC Name |
(3-nitrophenyl)-phenyldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWTPOYERGSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4827-19-4 | |
| Record name | NSC89009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitroazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-2-phenyldiazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a phenol or aniline derivative to form the azo compound.
For example, the synthesis can be carried out by reacting 3-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with benzene to yield 1-(3-nitrophenyl)-2-phenyldiazene.
Industrial Production Methods
Industrial production of azo compounds, including 1-(3-nitrophenyl)-2-phenyldiazene, often involves similar diazotization and coupling reactions but on a larger scale. The process is optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents such as hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 1-(3-aminophenyl)-2-phenyldiazene.
Oxidation: Azoxy derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Chemistry
3-Nitroazobenzene is primarily used as a precursor in the synthesis of other azo compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis. It serves as a reagent for creating complex organic molecules, which are essential in pharmaceuticals and materials science.
Dye and Pigment Production
The compound is also utilized in the textile and printing industries as a dye due to its vivid color properties. Its application as a pigment is significant, particularly in products requiring bright coloration.
Biological Applications
Antimicrobial Properties
Research has shown that this compound exhibits potential antimicrobial activities. Studies indicate that its derivatives can be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The mechanism often involves the reduction of the nitro group to an amino group, which can form reactive intermediates capable of interacting with cellular targets .
Anticancer Research
The compound is being investigated for its anticancer properties. Its ability to form DNA adducts after metabolic activation suggests potential mechanisms for inducing cytotoxic effects in cancer cells. This aspect is crucial for developing targeted therapies that leverage its reactivity to combat cancer .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of zinc(II) complexes derived from this compound, it was found that these complexes demonstrated significant activity against several pathogens. The study highlighted how the positioning of the nitro group influenced the overall antimicrobial effectiveness, showcasing the importance of structural modifications in enhancing biological activity .
Case Study 2: Carcinogenic Potential
A detailed investigation into the carcinogenic potential of 3-nitrobenzanthrone (a related compound) showed that it could induce DNA damage in experimental animal models. The study involved administering varying doses to mice and assessing tumor formation over time. The results indicated that metabolic activation plays a critical role in its carcinogenicity, emphasizing the need for careful handling and assessment of similar nitroaromatic compounds .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Precursor for azo compounds; dye production | Essential in organic synthesis; used widely in textile and printing industries |
| Biological Activity | Antimicrobial and anticancer properties | Effective against MRSA; shows potential DNA-binding capability |
| Industrial Use | Utilized as a dye and pigment | Provides vivid coloration for various industrial applications |
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-2-phenyldiazene depends on its chemical reactivity and interactions with biological molecules. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro group can be reduced to an amino group, which can then form covalent bonds with proteins and DNA, potentially leading to antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Physical Properties
The nitro group’s electron-withdrawing nature significantly influences the physical and chemical behavior of these compounds. Below is a comparison of key nitroaromatic derivatives:
*Estimated based on analogous compounds.
Key Observations :
- Electron Effects : The nitro group decreases electron density in the aromatic ring, directing electrophilic substitution to specific positions. For example, in 3-nitrobenzonitrile, the nitrile group further enhances electron withdrawal, stabilizing the ring against oxidation .
- Density Trends: Nitro-substituted compounds exhibit higher densities compared to non-nitro analogs due to increased molecular polarity and packing efficiency. For instance, 3-nitrobenzamide has a density of 1.4994 g/cm³, higher than benzamide (1.34 g/cm³) .
Biological Activity
3-Nitroazobenzene (3-NAB) is an organic compound notable for its unique chemical structure and diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an azo group (-N=N-) connecting two aromatic rings, one of which contains a nitro group (-NO2) at the para position. This configuration significantly influences its reactivity and biological interactions.
The biological activity of 3-NAB primarily stems from its ability to undergo reduction, forming reactive intermediates that can interact with cellular macromolecules, including proteins and DNA. The nitro group can be reduced to an amino group, facilitating covalent bonding with various biomolecules, which may lead to significant biological effects such as antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have demonstrated that 3-NAB exhibits substantial antimicrobial properties. Its derivatives have been synthesized and tested against various pathogens, including:
- Klebsiella pneumoniae
- Staphylococcus aureus (including MRSA)
- Candida albicans
A study involving zinc(II) complexes of 3-nitro derivatives showed enhanced antimicrobial activity compared to their non-nitro counterparts, indicating that the nitro group plays a crucial role in modulating activity against these pathogens .
| Compound | Antimicrobial Activity |
|---|---|
| This compound | Active against MRSA |
| Zinc(II) complex | High activity against K. pneumoniae and S. aureus |
Anticancer Activity
3-NAB has also been investigated for its anticancer potential. The compound's ability to generate reactive intermediates may contribute to its cytotoxic effects on cancer cells. Notably, compounds with nitro groups at specific positions have shown promise as hypoxia-activated prodrugs, targeting tumor cells effectively due to their unique microenvironment .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a controlled study, researchers evaluated the cytotoxic effects of 3-NAB on various cancer cell lines. The results indicated that 3-NAB significantly inhibited cell proliferation in a dose-dependent manner, particularly in hypoxic conditions typical of solid tumors.
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of thiosemicarbazone derivatives of 3-nitro compounds. These derivatives were tested against MRSA and demonstrated a marked increase in efficacy compared to traditional antibiotics, suggesting a potential pathway for developing new antimicrobial agents .
Safety and Toxicity
Despite its promising biological activities, the nitro group in 3-NAB is often associated with toxicity concerns. It is crucial to assess the safety profiles of compounds derived from 3-NAB before clinical applications. Studies indicate that while some derivatives are potent antimicrobials or anticancer agents, they may also exhibit mutagenic properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Nitroazobenzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound can be synthesized via nitration of azobenzene or coupling reactions between nitrobenzene derivatives and aniline intermediates. For nitration, a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) is typical, with careful monitoring to avoid over-nitration . Purification via recrystallization (e.g., using ethanol or dichloromethane) improves yield and purity. Characterization by TLC or HPLC ensures reaction progress .
Q. How should researchers safely handle and store this compound to mitigate health hazards?
- Methodological Answer : Based on analogous nitroaromatic compounds (e.g., nitrobenzene), this compound likely poses risks of respiratory irritation (H335), skin sensitization (H315), and toxicity (H302). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in airtight containers away from reducing agents or heat sources .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons and nitro-group electronic effects.
- IR : Peaks at ~1520 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) confirm nitro groups.
- MS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 211 for CHNO) .
Advanced Research Questions
Q. How does the nitro group influence the photophysical and redox properties of this compound compared to unsubstituted azobenzene?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing moiety, reducing the HOMO-LUMO gap and enhancing photostability. Electrochemical studies (cyclic voltammetry) reveal shifts in reduction potentials (-0.5 to -0.8 V vs. Ag/AgCl) due to nitro’s electron-deficient nature. Compare UV-Vis spectra (λ ~450 nm) to unsubstituted azobenzene (λ ~320 nm) .
Q. What are the degradation pathways of this compound under environmental or biological conditions, and how can these be modeled experimentally?
- Methodological Answer : Conduct accelerated degradation studies:
- Hydrolysis : Expose to buffered solutions (pH 2–12) at 40–60°C; monitor via LC-MS for nitro group reduction or cleavage.
- Photolysis : Use UV irradiation (254 nm) to study azobenzene isomerization or nitro-to-nitrite conversion.
- Microbial degradation : Employ soil or wastewater microcosms; quantify metabolites (e.g., aniline derivatives) via GC-MS .
Q. How can computational methods (e.g., DFT) predict this compound’s reactivity in catalysis or supramolecular systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model nitro group effects on:
- Tautomerism : Energy barriers for cis-to-trans isomerization.
- Non-covalent interactions : Hydrogen bonding with receptors (e.g., crown ethers).
Validate predictions with experimental data (e.g., XRD for crystal packing) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported toxicity or stability data for nitroaromatic compounds like this compound?
- Methodological Answer : Cross-validate using multiple sources:
- Toxicity : Compare LD values from OECD-compliant assays (e.g., zebrafish embryos) with in silico predictions (ECOSAR).
- Stability : Replicate conflicting degradation studies under standardized conditions (e.g., ISO 11357 for thermal analysis). Note batch-to-batch variability in commercial samples (e.g., CAS registry conflicts) .
Q. What analytical challenges arise in quantifying trace this compound in complex matrices, and how can they be overcome?
- Methodological Answer : Use isotope dilution LC-MS/MS with deuterated internal standards (e.g., this compound-d) to correct for matrix effects. Optimize SPE cartridges (C18 or HLB phases) for extraction from environmental samples. Limit of detection (LOD) can reach 0.1 µg/L with MRM transitions .
Tables
Table 1 : Key Physicochemical Properties of this compound (Extrapolated from Analogues)
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Melting Point | ~120–125°C (estimated) | |
| LogP (Octanol-Water) | ~2.5 (predicted) | |
| UV-Vis λ | 450 nm (in ethanol) |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation |
|---|---|---|
| 3-Nitroaniline | Over-reduction of nitro group | Control reaction time/temperature |
| Azoxybenzene derivatives | Oxidative coupling | Use inert atmosphere (N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
